N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-18-11-14-23(31-2)24(16-18)32(29,30)26-21-13-12-19-10-7-15-27(22(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGSSFMZAFEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 5-ethyl-2-methoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure that combines a tetrahydroquinoline core with a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 436.57 g/mol. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies indicate that compounds with similar structures to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. This compound may act by modulating the activity of proteins involved in apoptosis and cell cycle regulation.
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial activity. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. This compound could potentially be developed as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzoyl group or the sulfonamide can significantly affect biological activity. Research into various derivatives provides insights into which structural features enhance therapeutic potential.
Case Study 1: Antitumor Efficacy
In a study conducted on a series of tetrahydroquinoline derivatives, it was found that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to significant increases in antibacterial potency compared to standard sulfonamides.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Hazard Comparison
Table 2: Inferred Physicochemical Properties
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a complex organic compound that falls within the class of quinoline derivatives. Quinoline and its derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry.
The compound's molecular formula is with a molecular weight of 450.55 g/mol. Its structural features include a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O4S |
| Molecular Weight | 450.55 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its potential as an inhibitor of various enzymes, which can lead to significant biological effects.
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- In vitro studies demonstrated that certain sulfonamides exhibit significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values reported as low as for some derivatives .
Cardiovascular Effects
Research indicates that sulfonamide derivatives can affect cardiovascular functions. For example, one study evaluated the impact of benzenesulfonamide on perfusion pressure in isolated rat heart models:
- Experimental Design : Various concentrations of benzenesulfonamide were tested to assess changes in perfusion pressure and coronary resistance.
| Group | Compound | Dose |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
Results indicated that certain derivatives significantly lowered coronary resistance compared to controls .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against bacterial infections due to their ability to inhibit folate synthesis in bacteria.
Case Studies
Case Study 1: Anticancer Activity
A study on the anticancer effects of various sulfanilamide derivatives reported that modifications in the chemical structure led to enhanced activity against gastric carcinoma cell lines. The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole exhibited an IC50 value of against MGC-803 cells .
Case Study 2: Cardiovascular Analysis
In an isolated rat heart model, the administration of benzenesulfonamide derivatives resulted in a statistically significant reduction in perfusion pressure over time (p < 0.05), highlighting their potential therapeutic role in managing cardiovascular conditions .
Q & A
Q. What is the standard synthetic route for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a tetrahydroquinoline derivative with a sulfonamide precursor. A common approach is reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:
- Solvent choice : Pyridine is often used as both solvent and base, enhancing reaction efficiency .
- Temperature : Room temperature or mild heating (20–40°C) to avoid side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) may accelerate sulfonamide bond formation .
Example Reaction Conditions Table:
| Reagent | Solvent | Base | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| 5-ethyl-2-methoxybenzenesulfonyl chloride | Pyridine | Pyridine | RT | 2 hrs | 60–75% |
| 5-ethyl-2-methoxybenzenesulfonyl chloride | CH₂Cl₂ | Triethylamine | 30°C | 4 hrs | 50–65% |
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the benzoyl group’s carbonyl signal appears at ~168 ppm in ¹³C NMR, while sulfonamide protons resonate at δ 7.5–8.5 ppm in ¹H NMR .
- HPLC-MS : Validates purity (>95%) and molecular weight. Contradictions in mass spectra (e.g., unexpected adducts) are resolved using high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. MALDI) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond connectivity .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. To address this:
- Dose-Response Studies : Test a broad concentration range (nM to μM) to identify therapeutic vs. toxic thresholds.
- Selectivity Profiling : Use kinase/phosphatase panels or microbial strain libraries to differentiate targets .
- Control Experiments : Include structurally similar analogs (e.g., 3,4-dichloro derivatives) to isolate the role of the ethyl-methoxy substituent .
Example Data Comparison Table:
| Study | Activity Observed | Assay System | Key Finding |
|---|---|---|---|
| PubChem (2024) | Antifungal (IC₅₀ = 5 μM) | Candida albicans | Inhibition of ergosterol biosynthesis |
| Synthetic Study (2010) | Cytotoxic (IC₅₀ = 20 μM) | HeLa cells | Apoptosis via caspase-3 activation |
Q. What strategies optimize the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin complexes.
- pH Adjustment : Buffered solutions (pH 7.4) mimic physiological conditions, reducing precipitation .
- Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hrs). Stabilizing agents like BSA (0.1%) may reduce non-specific binding .
Q. How can computational modeling guide the rational design of derivatives with improved target affinity?
Methodological Answer:
- Docking Simulations : Use software (AutoDock, Schrödinger) to predict interactions with targets (e.g., bacterial enzymes or cancer-related kinases). Focus on the sulfonamide moiety’s hydrogen-bonding potential .
- QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data to prioritize synthetic targets .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?
Methodological Answer:
- Reproduce Conditions : Verify reagent purity (e.g., anhydrous solvents, fresh sulfonyl chloride).
- Byproduct Analysis : Use TLC or HPLC to identify unreacted starting materials or side products (e.g., oxidized amines) .
- Scale Effects : Test small vs. large-scale reactions; micromolar scales may favor higher yields due to better mixing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
